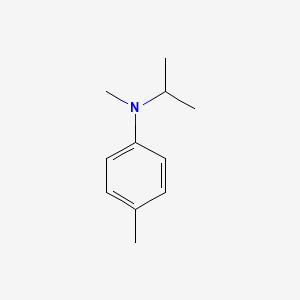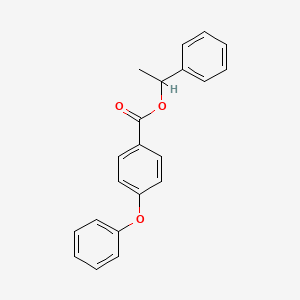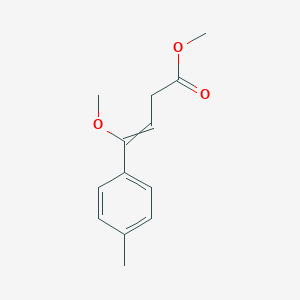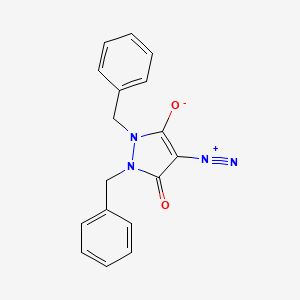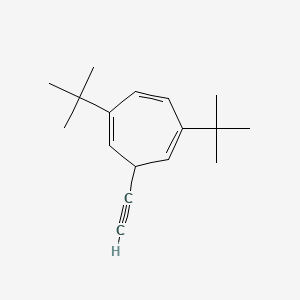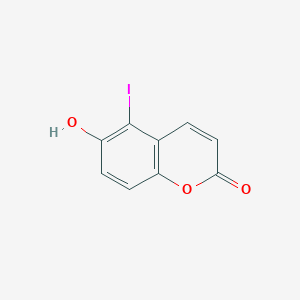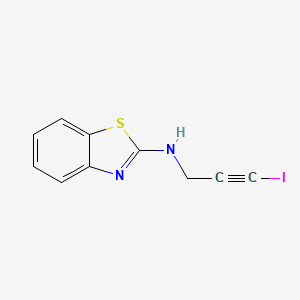
N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 1,3-benzothiazol-2-amine with 3-iodoprop-2-yn-1-yl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thioethers.
Oxidation Reactions: Products include oxides or other oxidized forms.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Scientific Research Applications
N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine involves the interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the benzothiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal properties and used as a preservative in various industries.
1,3-Benzothiazol-2-amine: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine is unique due to the presence of both the iodine atom and the benzothiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
92677-40-2 |
|---|---|
Molecular Formula |
C10H7IN2S |
Molecular Weight |
314.15 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H7IN2S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2,(H,12,13) |
InChI Key |
OGRMXRNUHDLCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
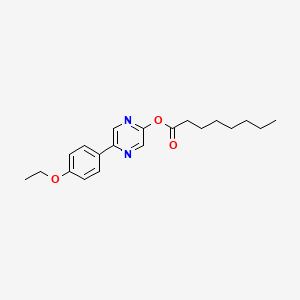
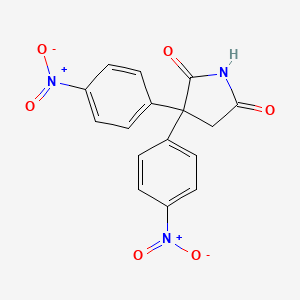
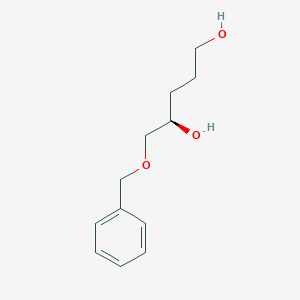
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
